molecular formula C16H23NO5 B3291742 Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester CAS No. 873055-56-2

Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester

Cat. No. B3291742
CAS RN: 873055-56-2
M. Wt: 309.36 g/mol
InChI Key: AHCFUYGLDFAELY-UHFFFAOYSA-N
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Description

Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester (DNFB) is a synthetic compound widely used in scientific research. DNFB belongs to the class of nitrophenyl esters and is commonly used as a reagent for the detection of T cells and for the study of immune responses.

Mechanism of Action

Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester acts as a hapten by covalently binding to proteins, forming a complex that can be recognized by T cells. The binding of Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester to proteins induces a cellular immune response, which is characterized by the activation and differentiation of T cells. Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester has been shown to induce a Th1-type immune response, which is characterized by the production of IFN-γ and IL-2.
Biochemical and Physiological Effects:
Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester has been shown to induce contact hypersensitivity in animal models, which is characterized by the infiltration of T cells and other immune cells into the skin. Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester-induced contact hypersensitivity is a useful tool for studying the immune response to allergens. Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester has also been shown to induce the production of cytokines such as IFN-γ and IL-2, which are important in the regulation of the immune response.

Advantages and Limitations for Lab Experiments

Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester is a widely used reagent in scientific research due to its ability to induce a cellular immune response. Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester is easy to synthesize and has a high purity, which makes it suitable for use in sensitive experiments. However, Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester has some limitations, such as its potential to induce contact hypersensitivity in researchers who handle it. Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester should be handled with care, and appropriate safety measures should be taken to avoid skin exposure.

Future Directions

There are many future directions for the use of Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester in scientific research. One direction is the development of new methods for the detection of T cells using Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester. Another direction is the study of the role of Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester in the regulation of the immune response. Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester has been shown to induce a Th1-type immune response, but its effects on other immune cell types are not well understood. Finally, the development of new derivatives of Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester with improved properties could lead to the development of new tools for the study of the immune response.

Scientific Research Applications

Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester is widely used in scientific research as a reagent for the detection of T cells and for the study of immune responses. Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester is a hapten that can covalently bind to proteins, forming a complex that can be recognized by T cells. This property of Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester has been used to study the mechanisms of T cell activation and differentiation. Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester has also been used to induce contact hypersensitivity in animal models, which is a useful tool for studying the immune response to allergens.

properties

IUPAC Name

(2,4-ditert-butyl-6-nitrophenyl) methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-15(2,3)10-8-11(16(4,5)6)13(22-14(18)21-7)12(9-10)17(19)20/h8-9H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCFUYGLDFAELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC(=O)OC)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195475
Record name 2,4-Bis(1,1-dimethylethyl)-6-nitrophenyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonic acid 2,4-di-tert-butyl-6-nitro-phenyl ester methyl ester

CAS RN

873055-56-2
Record name 2,4-Bis(1,1-dimethylethyl)-6-nitrophenyl methyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873055-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(1,1-dimethylethyl)-6-nitrophenyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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